

Technical Guide: Physical Properties of (S)-2-(benzylamino)propan-1-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Benzylamino-propan-1-ol

Cat. No.: B1266836

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(benzylamino)propan-1-ol, also known as N-Benzyl-L-alaninol, is a chiral intermediate with significant applications in organic synthesis and the pharmaceutical industry.^[1] Its structural features make it a valuable building block for the synthesis of more complex molecules, including kinase inhibitors and other potential anticancer agents.^[1] This document provides a comprehensive overview of the physical properties of (S)-2-(benzylamino)propan-1-ol, detailed experimental protocols for its synthesis and characterization, and a workflow for its analysis.

Core Physical and Chemical Properties

The physical and chemical properties of (S)-2-(benzylamino)propan-1-ol are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

Property	Value
Molecular Formula	C ₁₀ H ₁₅ NO
Molecular Weight	165.23 g/mol [2] , 165.24 g/mol
Melting Point	47-49 °C [1]
Boiling Point	120-122 °C at 6 Torr [1] , 292.2 °C at 760 mmHg [2]
Density	1.02 g/cm ³ [2]
Appearance	White solid [1]
Solubility	Soluble in Chloroform and Methanol [1]
Storage Temperature	2-8 °C, protect from light [1] [3]
IUPAC Name	(2S)-2-(benzylamino)propan-1-ol
CAS Number	6940-80-3 [1] [4]
InChI	1S/C10H15NO/c1-9(8-12)11-7-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-/m0/s1
InChIKey	PJXWCRXOPLGFLX-VIFPVBQESA-N

Experimental Protocols

Synthesis of (S)-2-(benzylamino)propan-1-ol via Reductive Amination

This protocol describes a common method for the synthesis of (S)-2-(benzylamino)propan-1-ol from L-alaninol and benzaldehyde through reductive amination.

Materials:

- L-alaninol ((S)-2-aminopropan-1-ol)
- Benzaldehyde
- Sodium triacetoxyborohydride (NaBH(OAc)₃)

- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Magnesium sulfate (MgSO_4)
- Ethyl acetate (EtOAc)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel

Procedure:

- To a solution of L-alaninol (1 equivalent) and benzaldehyde (1.1 equivalents) in dichloromethane (DCM) at room temperature, add sodium triacetoxyborohydride (1.5 equivalents) portionwise.
- Stir the reaction mixture at room temperature for 3-5 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
- Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (S)-2-(benzylamino)propan-1-ol.

Purification by Recrystallization

For further purification, (S)-2-(benzylamino)propan-1-ol, being a solid at room temperature, can be recrystallized.

Materials:

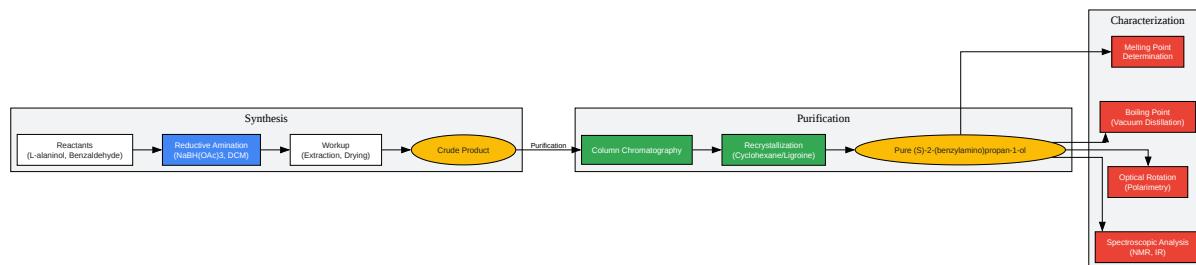
- Crude (S)-2-(benzylamino)propan-1-ol
- Cyclohexane or ligoine[1]
- Erlenmeyer flask
- Heating mantle or hot plate
- Büchner funnel and filter flask

Procedure:

- Dissolve the crude solid in a minimal amount of hot cyclohexane or ligoine in an Erlenmeyer flask.[1]
- If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes.
- Perform a hot gravity filtration to remove any insoluble impurities or activated charcoal.
- Allow the filtrate to cool slowly to room temperature to induce crystallization.
- Further, cool the flask in an ice bath to maximize the yield of crystals.
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold solvent to remove residual impurities.
- Dry the purified crystals under vacuum.

Determination of Physical Properties

Melting Point: The melting point can be determined using a standard melting point apparatus. A small amount of the purified, dry solid is packed into a capillary tube and heated slowly. The temperature range over which the solid melts is recorded.


Boiling Point: The boiling point at reduced pressure can be determined using vacuum distillation apparatus. The temperature at which the liquid boils and condenses at a specific pressure is recorded.

Optical Rotation: The specific rotation is measured using a polarimeter.

- Prepare a solution of (S)-2-(benzylamino)propan-1-ol of a known concentration (g/mL) in a suitable solvent (e.g., chloroform).
- Fill the polarimeter cell of a known path length (in decimeters) with the solution.
- Measure the observed optical rotation at a specific temperature and wavelength (typically the sodium D-line, 589 nm).
- The specific rotation $[\alpha]$ is calculated using the formula: $[\alpha] = \alpha / (c * l)$, where α is the observed rotation, c is the concentration, and l is the path length.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis, purification, and characterization of (S)-2-(benzylamino)propan-1-ol.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and characterization of (S)-2-(benzylamino)propan-1-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (S)-2-(benzylamino)propan-1-ol | Pharmaceutical Intermediate | 6940-80-3 - PHMO [phmo.com]
- 2. echemi.com [echemi.com]
- 3. vibrantpharma.com [vibrantpharma.com]

- 4. (S)-2-(Benzylamino)propan-1-ol | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of (S)-2-(benzylamino)propan-1-ol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266836#s-2-benzylamino-propan-1-ol-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com